molecular formula C22H19FN2O5 B11461698 7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11461698
M. Wt: 410.4 g/mol
InChI Key: PDAVTFSDVFPEMO-UHFFFAOYSA-N
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Description

7-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a pyrrolopyridine core with methoxy and fluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic synthesis. The starting materials often include 3,4-dimethoxyphenylacetic acid and 4-fluorobenzaldehyde. Key steps in the synthesis may involve:

    Condensation Reactions: Combining the starting materials under acidic or basic conditions to form intermediate compounds.

    Cyclization: Formation of the pyrrolopyridine core through intramolecular cyclization reactions.

    Oxidation and Reduction: Adjusting the oxidation state of the intermediates to achieve the desired functional groups.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to form quinones.

    Reduction: Reduction of the keto group to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

7-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Materials Science: Use in the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigation of its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but lacks the pyrrolopyridine core.

    4-Fluorobenzaldehyde: Contains the fluorophenyl group but is structurally simpler.

Uniqueness

7-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of functional groups and the pyrrolopyridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H19FN2O5

Molecular Weight

410.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C22H19FN2O5/c1-29-17-8-3-12(9-18(17)30-2)15-10-19(26)24-20-16(22(27)28)11-25(21(15)20)14-6-4-13(23)5-7-14/h3-9,11,15H,10H2,1-2H3,(H,24,26)(H,27,28)

InChI Key

PDAVTFSDVFPEMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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